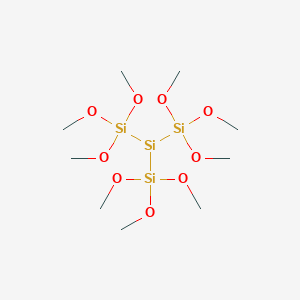

Tris(trimethoxysilyl)silane

Description

Properties

Molecular Formula |

C9H27O9Si4 |

|---|---|

Molecular Weight |

391.65 g/mol |

InChI |

InChI=1S/C9H27O9Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h1-9H3 |

InChI Key |

OKGGKZIYPKYRAG-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](OC)(OC)[Si]([Si](OC)(OC)OC)[Si](OC)(OC)OC |

Origin of Product |

United States |

Contextualization Within Modern Silane Chemistry

Tris(trimethoxysilyl)silane belongs to the class of hydrosilanes, characterized by the presence of a silicon-hydrogen (Si-H) bond. What sets it apart is the arrangement of three trimethoxysilyl groups around a central silicon atom. This specific configuration significantly influences the compound's properties and reactivity.

In the broader landscape of silane (B1218182) chemistry, the focus has often been on compounds like tris(trimethylsilyl)silane (B43935), ((CH₃)₃Si)₃SiH, which is noted for its weak Si-H bond and its role as a radical-based reducing agent. nih.govwikipedia.org Tris(trimethylsilyl)silane has been explored as a less toxic alternative to tributyltin hydride in radical reactions. orgsyn.orgorganic-chemistry.org However, the introduction of methoxy (B1213986) groups in tris(trimethoxysilyl)silane introduces new dimensions to its chemical behavior, particularly in the context of hydrolysis and condensation reactions, which are fundamental to the formation of silicon-based polymers and materials.

Recent research has highlighted the synthesis of tris(trimethoxysilyl)silanides, which serve as valuable building blocks in polysilane chemistry. nih.govacs.org The nucleophilicity of the central silicon atom in these silanides is enhanced by the negative hyperconjugation from the three trimethoxysilyl groups, making them highly reactive towards various electrophiles. nih.govacs.org

Significance in Materials Science and Synthetic Methodologies

The utility of tris(trimethoxysilyl)silane and its derivatives extends across various scientific and industrial domains, primarily in materials science and as a tool in synthetic chemistry.

Research Findings on Tris(trimethoxysilyl)silane Derivatives

| Derivative | Application/Finding | Reference |

| Tris(trimethoxysilyl)acylsilanes | Investigated for their photochemistry, leading to the formation of silene rearrangement products. | nih.govacs.org |

| Tris(trimethylsiloxy)silane (B155312) (TMSS) | Introduced as a precursor for low-dielectric-constant (low-k) thin films in plasma-enhanced chemical vapor deposition (PECVD) systems for semiconductor applications. | researchgate.net |

| Tris[3-(trimethoxysilyl)propyl]isocyanurate | Used as an adhesion promoter, crosslinker, and in the preparation of mesoporous organosilicas. | sinosil.comsigmaaldrich.comjhsi.biz |

| 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate | Employed in the synthesis of hydrogels for ophthalmic devices and as a precursor for dissolved oxygen sensors. | sigmaaldrich.com |

The photochemical behavior of acylsilane derivatives of tris(trimethoxysilyl)silane has been a subject of detailed study. nih.govacs.orgresearchgate.netelsevierpure.com Upon irradiation, these compounds can undergo rearrangements to form reactive intermediates like silenes, which are valuable in the synthesis of complex silicon-containing molecules. nih.govacs.org

In the realm of materials science, the ability of tris(trimethoxysilyl)silane and its functionalized analogues to undergo hydrolysis and condensation makes them excellent precursors for the formation of silicon-based networks. For instance, tris(trimethylsiloxy)silane has been successfully used to deposit low-k thin films, which are crucial for reducing signal delay in integrated circuits. researchgate.net Similarly, tris[3-(trimethoxysilyl)propyl]isocyanurate is utilized to enhance the adhesion and mechanical properties of coatings, sealants, and composites. sinosil.comjhsi.bizmade-in-china.com

Mechanistic Studies of Reactivity and Transformation Processes

Reductive Functional Group Transformations

Tris(trimethoxysilyl)silane, often referred to as TTMSS, serves as a notable alternative to organotin compounds like tributyltin hydride for radical-based reductions. organic-chemistry.org Its utility stems from the weaker silicon-hydrogen bond compared to other silanes, with a bond dissociation energy of approximately 79 kcal/mol, which facilitates radical chain reactions. organic-chemistry.org

The general mechanism for the reduction of a functional group (RZ) by tris(trimethoxysilyl)silane proceeds via a radical chain process. nih.gov The process is initiated by the generation of tris(trimethoxysilyl)silyl radicals, (MeO)₃Si)₃Si•, typically through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) with oxygen. nih.gov In the propagation steps, this silyl (B83357) radical abstracts the functional group Z from the organic substrate (RZ) to form a site-specific carbon-centered radical (R•). This radical then abstracts a hydrogen atom from a molecule of tris(trimethoxysilyl)silane, yielding the reduced product (RH) and regenerating the silyl radical, which continues the chain reaction. nih.gov

Tris(trimethoxysilyl)silane is an effective reagent for the reductive dehalogenation of organic halides (Cl, Br, I). nih.govresearchgate.net The reactions are typically carried out by heating the substrate with the silane (B1218182) in the presence of a radical initiator. researchgate.net A notable instance of its reactivity was observed when the compound reduced part of the CCl₄ solvent to CHCl₃ directly within an NMR tube during its initial characterization. organic-chemistry.org Modern methods have also employed mechanoradicals, generated by ball milling, as a safer alternative to potentially explosive initiators like azo compounds. organic-chemistry.org

Table 1: Examples of Reductive Dehalogenation using Tris(trimethylsilyl)silane (B43935)

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| Octyl bromide | (TMS)₃SiH, AIBN, Benzene, 80 °C | Octane | 93% | nih.gov |

| 1-Bromoadamantane | (TMS)₃SiH, AIBN, Benzene, 80 °C | Adamantane | 95% | nih.gov |

| p-Bromobenzonitrile | (TMS)₃SiH, AIBN, Benzene, 80 °C | Benzonitrile | 90% | nih.gov |

| Octyl iodide | (TMS)₃SiH, Et₃B/O₂, Benzene, 25 °C | Octane | 96% | nih.gov |

This table is interactive. Click on the headers to sort the data.

The direct deoxygenation of alcohols is challenging. Therefore, the reduction is typically accomplished by converting the alcohol into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. This derivative then undergoes radical-induced deoxygenation. Tris(trimethylsilyl)silane has been successfully employed in these multi-step deoxygenation processes, often referred to as the Barton-McCombie deoxygenation. nih.gov A highly efficient system for such deoxygenation reactions has also been demonstrated in microstructured reactor devices. rsc.org

Table 2: Deoxygenation of Alcohols via Thiocarbonyl Derivatives with Tris(trimethylsilyl)silane

| Starting Alcohol Derivative | Reagents & Conditions | Product | Yield | Reference |

| O-Cholestan-3β-yl S-methyl dithiocarbonate | (TMS)₃SiH, AIBN, Toluene, 110 °C | Cholestane | 85% | nih.gov |

| 1-O-Thionocarbonyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | (TMS)₃SiH, AIBN, Toluene, 110 °C | 1-Deoxy-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | 82% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Tris(trimethylsilyl)silane can be used for the reductive transformation of various acyl derivatives, leading to decarbonylation or reductive decarboxylation. nih.gov Acyl chlorides, phenylseleno esters, and N-hydroxypyridine-2-thione esters are suitable substrates for these reactions. nih.gov These transformations are valuable in synthesis, for instance, in the construction of complex molecular frameworks like chiral cis-cyclopropane structures. nih.gov

Table 3: Reductive Transformations of Carboxylic Acid Derivatives with Tris(trimethylsilyl)silane

| Substrate | Reagents & Conditions | Transformation Type | Product | Yield | Reference |

| Phenylseleno ester of a β-lactam precursor | (TMS)₃SiH, AIBN, Benzene, 80 °C | Decarbonylation | Decarbonylated β-lactam | Good | nih.gov |

| N-hydroxypyridine-2-thione ester derivative | (TMS)₃SiH, Toluene, 80 °C | Reductive Decarboxylation | Chiral cis-cyclopropane derivative | 67% | nih.gov |

| Adamantane-1-carbonyl chloride | (TMS)₃SiH, AIBN, Benzene, 80 °C | Decarbonylation | Adamantane | 92% | nih.gov |

This table is interactive. Click on the headers to sort the data.

A significant application of tris(trimethylsilyl)silane-mediated reductions is in consecutive radical reactions, particularly intramolecular reductive cyclizations. rsc.orgresearchgate.net These reactions are powerful tools for constructing cyclic and heterocyclic systems. rsc.org Notably, the use of tris(trimethylsilyl)silane in place of traditional reagents like tributyltin hydride can lead to a dramatic enhancement in the diastereoselectivity of the cyclization. rsc.org For example, in the formation of 2,4-disubstituted piperidines, cyclization with tris(trimethylsilyl)silane afforded products with diastereomeric ratios up to 99:1, a significant improvement over the modest ratios obtained with tributyltin hydride. rsc.org Visible-light-promoted protocols using this silane have also been developed for the synthesis of indoles and oxindoles, offering a metal- and additive-free method that proceeds under mild photochemical conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation of Tris Trimethoxysilyl Silane and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the characterization of Tris(trimethoxysilyl)silane and the materials derived from it. This technique provides detailed information about the atomic-level structure, connectivity, and chemical environment of silicon, carbon, and hydrogen nuclei within the molecule and subsequent polymeric networks. Through a combination of solution and solid-state NMR experiments, it is possible to elucidate molecular structures, monitor reaction kinetics such as hydrolysis and condensation, and characterize the final three-dimensional siloxane network.

Silicon-29 (²⁹Si) NMR for Silicon Environments and Connectivity

Silicon-29 (²⁹Si) NMR spectroscopy is particularly powerful for studying silicon-containing compounds, as the chemical shift is highly sensitive to the local electronic environment of the silicon atom. It allows for direct observation of the silicon nuclei, providing insights into their coordination and bonding arrangements.

The ²⁹Si NMR chemical shift of Tris(trimethoxysilyl)silane and its derivatives correlates directly with the molecular and network structure. In its monomeric form, Tris(trimethoxysilyl)silane exhibits distinct resonances for its central and pendant silicon atoms. The central silicon atom, bonded to three other silicon atoms and one hydrogen (a Q-type environment, Q¹), is expected to have a significantly different chemical shift from the three equivalent trimethoxysilyl groups. These pendant silicon atoms are each bonded to one silicon and three methoxy (B1213986) groups (a T-type environment, T⁰).

Calculations and experimental data for similar silane (B1218182) derivatives show that the substitution pattern heavily influences the ²⁹Si chemical shift. unige.ch For instance, the chemical shifts of silicon atoms in siloxanes and zeolites are strongly dependent on the Si-O-Si bond angles. unige.ch As Tris(trimethoxysilyl)silane undergoes hydrolysis and condensation, the methoxy groups are replaced by hydroxyl groups (silanols) and then by siloxane (Si-O-Si) bridges. This transformation causes a predictable upfield shift in the ²⁹Si NMR spectrum. Each additional siloxane bond typically shifts the resonance to a more negative ppm value, allowing for the tracking of the condensation process and the characterization of the resulting network structure. researchgate.netresearchgate.net

When Tris(trimethoxysilyl)silane is used as a precursor in sol-gel processes, it forms polysilsesquioxane networks. The three pendant trimethoxysilyl groups are trifunctional, meaning each can form up to three siloxane bonds. The degree of condensation at these silicon sites is described using "T" notation, where the superscript indicates the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom. researchgate.net

T⁰ : Represents a silicon atom with no siloxane bonds, i.e., Si-C(OR)₃. This is the state of the pendant silicon atoms in the unreacted monomer.

T¹ : A silicon atom with one siloxane bond, having two remaining hydroxyl or methoxy groups.

T² : A silicon atom with two siloxane bonds, forming part of a linear chain or a cyclic structure.

T³ : A fully condensed silicon atom with three siloxane bonds, representing a network branching point. researchgate.net

Table 1: Typical ²⁹Si NMR Chemical Shifts for T-species in Siloxane Networks

| Species | Number of Siloxane Bonds | Typical Chemical Shift (ppm) | Structural Representation |

| T⁰ | 0 | ~ -40 to -45 | R-Si(OR')₃ |

| T¹ | 1 | ~ -48 to -52 | R-Si(OR')₂(O-Si) |

| T² | 2 | ~ -56 to -60 | R-Si(OR')(O-Si)₂ |

| T³ | 3 | ~ -65 to -70 | R-Si(O-Si)₃ |

Note: The exact chemical shifts can vary depending on the specific substituents and experimental conditions.

Carbon-13 (¹³C) NMR for Organic Moiety Characterization

While ²⁹Si NMR provides information about the inorganic backbone, Carbon-13 (¹³C) NMR spectroscopy is used to characterize the organic moieties attached to the silicon atoms. In Tris(trimethoxysilyl)silane, the only organic groups are the methoxy (-OCH₃) ligands on the three pendant silicon atoms. The ¹³C NMR spectrum of the monomer will show a single resonance corresponding to these nine equivalent methoxy carbons. In similar alkoxysilane compounds, the chemical shift for methoxy carbons attached to a silicon atom typically appears around 50 ppm. researchgate.net

During hydrolysis and condensation, the Si-OCH₃ bonds are cleaved, leading to a decrease in the intensity of this methoxy signal. The appearance of a new signal for methanol (CH₃OH), a byproduct of hydrolysis, can also be observed. researchgate.net This makes ¹³C NMR a useful tool for monitoring the progress of the hydrolysis reaction, complementing the data obtained from ¹H and ²⁹Si NMR. researchgate.net

Proton (¹H) NMR for Ligand and Hydrolysis Monitoring

Proton (¹H) NMR spectroscopy is highly valuable for monitoring the solution-state reactions of Tris(trimethoxysilyl)silane, particularly hydrolysis and condensation. researchgate.net The ¹H NMR spectrum of the pure monomer shows two main signals:

A singlet for the protons of the nine equivalent methoxy groups (-OCH₃).

A distinct signal for the single proton attached directly to the central silicon atom (Si-H). ucsb.edu

The hydrolysis process can be monitored in situ by observing the changes in the ¹H NMR spectrum over time. researchgate.netnih.gov Key observations include:

A decrease in the intensity of the signal corresponding to the methoxy groups on the silane.

The appearance and increase in intensity of a signal for the methyl protons of methanol, the hydrolysis byproduct.

Changes in the signal for water as it is consumed during the reaction.

The potential appearance of broad signals corresponding to newly formed silanol (Si-OH) groups.

By integrating these signals, the kinetics of the hydrolysis reaction can be determined under various conditions, such as different pH levels or temperatures. researchgate.netresearchgate.net

Solid-State Magic Angle Spinning (MAS) NMR Techniques (HETCOR, DQ-SQ MAS NMR)

For the analysis of the solid materials derived from Tris(trimethoxysilyl)silane, solution NMR is not applicable. Instead, solid-state NMR techniques, primarily under Magic Angle Spinning (MAS), are employed to obtain high-resolution spectra from the solid phase.

Heteronuclear Correlation (HETCOR) spectroscopy is a two-dimensional technique that reveals correlations, and thus spatial proximity, between different types of nuclei, such as ¹H and ²⁹Si or ¹H and ¹³C. chemrxiv.org In a ¹H-²⁹Si HETCOR experiment on a condensed polysilsesquioxane network, correlation peaks would appear between the resonance of a specific silicon environment (e.g., T², T³) in the ²⁹Si dimension and the resonances of nearby protons in the ¹H dimension. researchgate.net This can confirm the connectivity within the network, for example, by showing correlations between residual Si-OH protons and their corresponding silicon atoms. The technique relies on through-space dipolar couplings to transfer magnetization, making it an excellent probe of internuclear distances on the angstrom scale. chemrxiv.org

Double-Quantum Single-Quantum (DQ-SQ) MAS NMR is a powerful 2D technique for probing homonuclear connectivities. A ²⁹Si DQ-SQ experiment is particularly useful for establishing direct Si-O-Si linkages in the siloxane network. researchgate.net The experiment correlates pairs of silicon nuclei that are dipolar-coupled (i.e., close in space). The presence of off-diagonal cross-peaks in the 2D spectrum provides unambiguous evidence of connectivity between different silicon sites, helping to piece together the structure of the polymer network. This technique can differentiate between silicon atoms that are near each other in the network versus those that are spatially distant, providing a more detailed structural picture than 1D ²⁹Si NMR alone.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for the characterization of Tris(trimethoxysilyl)silane and materials derived from it. This technique probes the vibrational modes of molecules, providing a unique fingerprint based on their chemical structure and bonding.

Characterization of Si-O-Si and Si-OMe Vibrational Modes

The FTIR spectrum of organosilicon compounds is rich with information regarding their molecular framework. For molecules containing trimethoxysilyl groups, such as Tris(trimethoxysilyl)silane, the vibrational modes associated with the Si-O-Si (siloxane) and Si-OMe (methoxysilane) moieties are of particular interest.

The Si-O-Si bond typically exhibits strong and broad absorption bands in the IR spectrum due to its asymmetric stretching vibration. These bands are generally observed in the range of 1000-1100 cm⁻¹. The exact position and shape of this band can be influenced by the molecular structure, the degree of condensation, and the presence of neighboring groups. For instance, in polymeric siloxane chains, distinct bands around 1090 cm⁻¹ and 1020 cm⁻¹ can be seen, while cyclic siloxanes show a single, sharp band that shifts with ring size gelest.com.

The Si-OMe groups also give rise to characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the O-CH₃ bond are typically found around 2940 cm⁻¹ and 2840 cm⁻¹, respectively. Additionally, the Si-O stretching vibrations within the Si-OMe group contribute to the complex absorption pattern in the 1100-1000 cm⁻¹ region, often overlapping with the Si-O-Si stretching bands researchgate.net. The rocking and bending modes of the methoxy group can also be observed at lower frequencies.

Table 1: Typical IR Vibrational Modes for Silane Compounds with Methoxy Groups

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-CH₃ Asymmetric Stretch | ~2940 | Medium |

| O-CH₃ Symmetric Stretch | ~2840 | Medium |

| Si-O-Si Asymmetric Stretch | 1000 - 1100 | Strong |

| Si-O-C Stretch (in Si-OMe) | 1080 - 1190 | Strong |

| CH₃ Rocking | ~840 | Medium |

| Si-C Stretch | 700 - 850 | Medium |

Note: The exact positions of these bands can vary depending on the specific molecular environment.

Analysis of Surface Modification and Adsorption

FTIR spectroscopy is extensively used to confirm the successful modification of surfaces with silane coupling agents like Tris(trimethoxysilyl)silane and to study the adsorption process. When a substrate is treated with a silane, new vibrational bands corresponding to the silane molecule appear in the FTIR spectrum of the surface, providing direct evidence of its presence nih.govijera.com.

The process of silanization often involves the hydrolysis of the methoxy groups to form silanols (Si-OH), followed by condensation with hydroxyl groups on the substrate surface (e.g., metal oxides, silica) to form stable Si-O-Substrate bonds, and with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si) diva-portal.org. These chemical transformations can be monitored using FTIR. The appearance of a broad band in the 3200-3700 cm⁻¹ region can indicate the presence of Si-OH groups, although this can be obscured by adsorbed water. More definitively, the formation of the Si-O-Si network is confirmed by the appearance of the characteristic strong and broad absorption band between 1000 cm⁻¹ and 1100 cm⁻¹ cetjournal.it.

For example, in the study of silica (B1680970) nanoparticles modified with triethoxyvinylsilane (TVS), the appearance of new peaks at 2975 cm⁻¹ and 1089 cm⁻¹ confirmed the successful grafting of the silane onto the nanoparticle surface cetjournal.it. Similarly, when modifying rice husk fibers, changes in the 900-1300 cm⁻¹ region of the FTIR spectrum indicated the formation of chemical bonds between the silane and the fiber ijera.com. The intensity of the characteristic silane peaks can also be used to qualitatively assess the extent of surface coverage.

In situ FTIR studies can provide real-time information on the adsorption and reaction of silanes on surfaces utwente.nlsemanticscholar.org. By monitoring the changes in the vibrational bands of the silane and the surface hydroxyl groups of the substrate, the kinetics and mechanism of the surface modification process can be elucidated.

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet/Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals.

For organosilicon compounds like Tris(trimethoxysilyl)silane, the primary electronic transitions are typically of the σ → σ* type, involving the excitation of electrons from bonding sigma (σ) orbitals to anti-bonding sigma (σ*) orbitals. These transitions generally require high energy and therefore occur at shorter wavelengths, often in the vacuum UV region (< 200 nm), which is not accessible with standard UV/Vis spectrophotometers.

The presence of non-bonding lone pair electrons on the oxygen atoms of the methoxy groups allows for n → σ* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding sigma orbital. The n → σ* transitions are of lower energy than σ → σ* transitions and typically occur in the 180-250 nm range.

While a specific UV/Vis spectrum for Tris(trimethoxysilyl)silane was not found in the reviewed literature, a study on 3-(Trimethoxysilyl)propyl methacrylate (MPS) showed a distinct absorption peak around 210 nm researchgate.net. This absorption is likely due to the electronic transitions within the methacryloxypropyl group. For Tris(trimethoxysilyl)silane, which lacks chromophores that absorb strongly in the near-UV or visible range, significant absorption is not expected above 200 nm. The presence of any impurities or degradation products could, however, lead to absorption at longer wavelengths.

The compound has been utilized in visible-light-promoted photochemical processes, suggesting that it may be involved in photochemically induced radical reactions upon interaction with a photosensitizer or under specific irradiation conditions, rather than direct absorption of visible light by the molecule itself rsc.org.

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Structures

X-ray Diffraction (XRD) and X-ray Crystallography are indispensable techniques for determining the atomic and molecular structure of crystalline materials. XRD provides information about the crystal structure, phase, and orientation of a solid material, while single-crystal X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms within a molecule.

Although a crystal structure for Tris(trimethoxysilyl)silane was not found in the surveyed literature, the crystal structure of a derivative, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been reported nih.govresearchgate.net. This study provides valuable insights into the molecular geometry and packing of complex organosilicon molecules. In this derivative, the central silicon atom is bonded to three substituted methyl groups and a methoxysilane group. The crystallographic data revealed detailed bond lengths and angles within the molecule nih.govresearchgate.net. For example, the Si-O bond lengths were found to be in the expected range for such compounds nih.gov.

The study of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane demonstrated that the molecule crystallizes in the centrosymmetric space group C2/c researchgate.net. The refinement of the crystal structure provided precise atomic coordinates and displacement parameters, allowing for a detailed analysis of the molecular conformation and intermolecular interactions in the solid state nih.gov.

For materials derived from Tris(trimethoxysilyl)silane, such as sol-gel coatings or functionalized materials, XRD can be used to assess their crystallinity. For instance, in a study involving a mixed matrix membrane functionalized with a silane, XRD was used to characterize the structural properties of the synthesized material researchgate.net. The presence of broad peaks in an XRD pattern would indicate an amorphous or poorly crystalline nature, which is common for polysiloxane networks formed from the hydrolysis and condensation of alkoxysilanes.

Table 2: Crystallographic Data for Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane

| Parameter | Value |

| Chemical Formula | C₂₆H₃₂OS₃Si₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.118(3) |

| b (Å) | 10.057(1) |

| c (Å) | 22.028(3) |

| β (°) | 111.43(1) |

| Volume (ų) | 5373.0(4) |

| Z | 8 |

Data from Wappelhorst et al. (2023) researchgate.net

Surface-Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS/ESCA) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm) unica.itunica.it. XPS is particularly valuable for characterizing thin films and surface modifications, making it an ideal tool for studying surfaces treated with Tris(trimethoxysilyl)silane.

When a surface is modified with Tris(trimethoxysilyl)silane, XPS can confirm the presence of the silane by detecting the characteristic Si 2p, O 1s, and C 1s photoelectron peaks. The relative atomic concentrations of these elements can be quantified from the peak areas, providing information about the stoichiometry of the surface layer.

High-resolution XPS spectra provide detailed information about the chemical bonding environment of each element. For a surface treated with Tris(trimethoxysilyl)silane, the Si 2p peak can be deconvoluted to distinguish between different silicon species. For example, silicon in the form of Si-O-C from the unhydrolyzed methoxy groups will have a different binding energy than silicon in a Si-O-Si polysiloxane network or silicon bonded to the substrate (Si-O-Substrate). The O 1s spectrum can similarly be resolved into components corresponding to Si-O-Si, Si-O-C, and substrate oxides. The C 1s spectrum can be used to identify the carbon in the methoxy groups.

In studies of similar trimethoxysilanes like 3-(mercaptopropyl)-trimethoxysilane (MPTMS) on gold surfaces, XPS has been used to confirm the formation of a silane layer and to study its chemical composition mdpi.com. The quantitative analysis of the XPS data can reveal the degree of hydrolysis and condensation of the silane on the surface. For instance, a lower than expected atomic percentage of methoxy carbon could indicate a high degree of cross-linking through Si-O-Si bond formation mdpi.com.

Angle-resolved XPS (ARXPS) can provide depth-profiling information, helping to determine the thickness and homogeneity of the silane film unica.it. By varying the take-off angle of the photoelectrons, the sampling depth can be changed, allowing for the characterization of the elemental and chemical state distribution within the top few nanometers of the surface. This has been used to determine the thickness of MPTMS and (3-aminopropyl)triethoxysilane (APTES) layers on gold, with thicknesses found to be on the order of 0.5 to 1.0 nm mdpi.com.

Table 3: Typical Binding Energies for Elements in Silane Films from XPS

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Si | 2p | Si-O-Si | ~102.5 - 103.5 |

| Si | 2p | Si-C | ~100.5 - 101.5 |

| O | 1s | Si-O-Si | ~532.5 - 533.0 |

| O | 1s | C-O-Si | ~532.0 - 532.5 |

| C | 1s | C-O | ~286.5 |

| C | 1s | C-C/C-H | ~284.8 - 285.0 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Chromatographic and Particle Sizing Methods

The characterization of Tris(trimethoxysilyl)silane and the materials derived from its hydrolysis and condensation is crucial for understanding their structure-property relationships and ensuring their effective application. Chromatographic and particle sizing techniques are indispensable tools in this analytical workflow, providing insights into the molecular weight distribution of polymeric species and the size characteristics of colloidal systems.

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, are powerful techniques for analyzing the complex mixtures that arise from the hydrolysis and condensation of Tris(trimethoxysilyl)silane. These methods allow for the separation and quantification of monomers, oligomers, and polymers, providing critical information on the molecular weight distribution and the progress of polymerization reactions.

HPLC is particularly useful for monitoring the initial stages of hydrolysis, where the parent silane is converted into various silanol species. By employing a suitable stationary phase, typically a reversed-phase column, and an appropriate mobile phase, it is possible to separate the unreacted Tris(trimethoxysilyl)silane from its mono-, di-, and tri-silanol derivatives. The retention times of these species are influenced by their polarity, with the more polar silanols eluting earlier than the non-polar parent compound. This allows for a quasi-quantitative analysis of the hydrolysis kinetics under different conditions, such as varying pH and solvent composition. For instance, the acid-catalyzed hydrolysis of a trialkoxysilane can be followed by HPLC, showing the progressive formation of dimeric and trimeric species over time.

GPC is the premier technique for characterizing the molecular weight distribution of the polysilsesquioxane networks formed from the condensation of Tris(trimethoxysilyl)silane. In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying extents and have longer retention times. By calibrating the column with polymer standards of known molecular weight, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample. The PDI provides a measure of the breadth of the molecular weight distribution. For silsesquioxane resins derived from trifunctional silanes, GPC analysis is essential for correlating the synthetic conditions with the resulting polymer architecture, which in turn dictates the material's mechanical and thermal properties.

Below is a representative data table illustrating the kind of information that can be obtained from GPC analysis of silsesquioxane resins, which are analogous to the polymers derived from Tris(trimethoxysilyl)silane.

Table 1: Representative GPC Data for Silsesquioxane Resins

| Sample ID | Synthesis Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|

| SQR-1 | Acid-catalyzed | 2,500 | 4,800 | 1.92 |

| SQR-2 | Base-catalyzed | 8,900 | 15,200 | 1.71 |

| SQR-3 | High Monomer Conc. | 12,300 | 26,800 | 2.18 |

Dynamic Light Scattering (DLS) for Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. It is an essential tool for characterizing colloidal systems derived from the hydrolysis and condensation of Tris(trimethoxysilyl)silane, which often result in the formation of nanoparticles or sol-gel networks.

The principle of DLS is based on the Brownian motion of particles in a fluid. When a laser beam is passed through a colloidal suspension, the particles scatter the light. Due to their random motion, the intensity of the scattered light fluctuates over time. DLS measures the rate of these intensity fluctuations and correlates them to the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.

In addition to the average particle size, DLS also provides the polydispersity index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample, while values above 0.3 suggest a broad or multimodal size distribution.

The size and stability of colloidal particles derived from Tris(trimethoxysilyl)silane are highly dependent on factors such as pH, concentration, and the presence of catalysts or stabilizers. DLS is instrumental in studying the influence of these parameters on particle growth and aggregation. For example, the hydrolysis of trialkoxysilanes under acidic conditions tends to produce smaller, more branched polymeric structures, while base-catalyzed hydrolysis often leads to the formation of larger, more discrete spherical particles.

The following interactive data table presents typical DLS results for colloidal silica nanoparticles formed under different pH conditions, illustrating the impact of the chemical environment on particle size.

Table 2: Representative DLS Data for Colloidal Silica Nanoparticles

| Sample ID | pH of Synthesis | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| CS-Acid-1 | 2.5 | 45.2 | 0.15 | +15.8 |

| CS-Acid-2 | 4.0 | 68.7 | 0.21 | +8.2 |

| CS-Base-1 | 9.0 | 110.5 | 0.08 | -42.5 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for the quantum mechanical modeling of molecules like Tris(trimethoxysilyl)silane, offering a balance between computational cost and accuracy. Studies on related polysilane systems often employ functionals such as B3LYP with basis sets like 6-31G** to optimize molecular geometries and calculate various properties. nih.govacs.org

DFT calculations can provide a detailed picture of the electronic environment and bonding within the Tris(trimethoxysilyl)silane molecule. The central silicon atom (Si-H) is bonded to three other silicon atoms, each of which is part of a trimethoxysilyl group. This arrangement creates a unique electronic landscape.

Key Bonding Features:

Si-Si Bonds: The bonds connecting the central silicon to the peripheral silicon atoms are a key feature. Theoretical analyses of similar polysilanes suggest these bonds are moderately reactive. encyclopedia.pub

Si-H Bond: The silicon-hydrogen bond is of particular interest. In related hydrosilanes, the Si-H bond dissociation energy is influenced by the nature of the substituents on the silicon atom. The presence of three electron-withdrawing trimethoxysilyl groups is expected to impact the strength and reactivity of this bond. encyclopedia.pub

Si-O Bonds: The silicon-oxygen bonds within the trimethoxysilyl groups are characterized by a significant degree of ionic character, alongside covalent contributions. researchgate.net Quantum chemistry calculations on siloxane bonds indicate that the Si-O-C bond angles and the nature of substituents influence the electronic properties. unige.ch

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal regions of electron density that are important for reactivity. In related acylsilanes, the longest wavelength absorptions have been attributed to nσ → π* transitions through TDDFT calculations. nih.gov

A theoretical analysis would involve optimizing the geometry of Tris(trimethoxysilyl)silane to determine bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further electronic structure analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to understand charge distribution and orbital interactions.

| Bond Type | Expected Characteristics based on DFT studies of related compounds |

| Si-H | Polarity and reactivity influenced by electronegative substituents. |

| Si-Si | Covalent bonds forming the core structure. |

| Si-O | Polar covalent with significant ionic character. |

| O-C | Standard covalent bond. |

| C-H | Standard covalent bond. |

DFT is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For silicon-containing compounds, the prediction of 29Si NMR chemical shifts is particularly important.

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

Methodologies for predicting 29Si NMR chemical shifts often involve geometry optimization followed by a shielding calculation at a specific level of theory. For silanes, accurate prediction of geometries, especially bond angles around oxygen, is crucial for obtaining reliable chemical shifts. unige.ch Various DFT functionals and basis sets have been benchmarked for their performance in calculating 29Si NMR chemical shifts. unige.ch

For Tris(trimethoxysilyl)silane, one would expect distinct signals for the central silicon atom (Si-H) and the three equivalent silicon atoms of the trimethoxysilyl groups. The chemical shifts would be influenced by the electronic environment of each silicon nucleus. In a related Tris(trimethoxysilyl)acyl-silane, the 29Si NMR spectrum showed distinct signals for the Si(OMe)3 groups and the central silicon atom. acs.org

| Silicon Atom | Predicted 29Si NMR Chemical Shift Environment |

| Central Si-H | Unique chemical shift influenced by the three silyl (B83357) substituents and the directly attached hydrogen. |

| Si(OCH3)3 | Equivalent chemical shifts for the three silicon atoms, influenced by the methoxy (B1213986) groups and the central silicon atom. |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating transition states and intermediates and calculating their energies relative to the reactants and products.

For instance, in the study of the photochemistry of Tris(trimethoxysilyl)acyl-silanes, DFT calculations were used to propose a mechanism for a Brook-type rearrangement. nih.govacs.org The computed reaction profile, using the B3LYP functional with a 6-31G** basis set, identified key intermediates and transition states along the reaction pathway. nih.govacs.org

Theoretical studies on the hydrolysis and condensation of related silanes, which are fundamental reactions in silica (B1680970) chemistry, have shown that DFT can be used to calculate the activation barriers for these processes. iastate.edu These studies highlight the role of intermediate complexes and the influence of solvent molecules on the reaction energetics. iastate.edu

For Tris(trimethoxysilyl)silane, DFT could be employed to investigate various potential reactions, such as:

Hydrolysis: The reaction with water, leading to the formation of silanols.

Oxidation: The reaction with oxidizing agents.

Radical Reactions: The cleavage of the Si-H bond to form a silyl radical.

By calculating the energy profiles for these and other reactions, a deeper understanding of the reactivity and stability of Tris(trimethoxysilyl)silane can be achieved.

Research Applications in Advanced Materials and Synthetic Chemistry

Precursors for Silsesquioxane Synthesis and Structural Engineering

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO3/2]n, where 'R' can be a variety of organic substituents. wikipedia.org These compounds can form cage-like, ladder, or random structures and are of significant interest for their thermal stability, mechanical properties, and dielectric characteristics. wikipedia.org Tris(trimethoxysilyl)silane and similar organotrialkoxysilanes are fundamental precursors for the synthesis of these materials through hydrolysis and condensation reactions. conicet.gov.ariipseries.org

The general synthesis process involves two main steps: the hydrolysis of the alkoxysilane precursor to form silanol groups, followed by the condensation of these silanols to create siloxane bridges (–Si–O–Si–). iipseries.orgmdpi.com The structure of the final silsesquioxane product is influenced by several factors, including the nature of the organic group (R), the reaction solvent, temperature, pH, and the rate of water addition. iipseries.org

Polyhedral Oligomeric Silsesquioxanes (POSS) are a specific type of silsesquioxane that forms a well-defined, cage-like structure. phantomplastics.com These molecules possess an inorganic silica (B1680970) core and an outer layer of organic substituents, making them hybrid materials at the molecular level. wikipedia.orgphantomplastics.com The most common and well-studied POSS structures are the T8 cages, which have the formula [RSiO3/2]8, or R8Si8O12. wikipedia.org

The synthesis of POSS with defined architectures often utilizes trifunctional silane (B1218182) precursors. iipseries.org Incompletely condensed POSS structures, such as trisilanol-POSS derivatives, can act as versatile building blocks for more complex materials. vt.eduresearchgate.net These open-cage structures possess reactive silanol groups that can undergo further reactions to create larger, more intricate architectures or to be incorporated into polymer matrices. conicet.gov.arresearchgate.net For instance, trisilanolphenyl POSS (Tsp-POSS) has been shown to exhibit nanoscale dispersion in polystyrene, leading to transparent films with enhanced properties. researchgate.net

| Precursor Type | Resulting Silsesquioxane Structure | Key Features |

| Organotrialkoxysilanes | Polyhedral Oligomeric Silsesquioxanes (POSS), Ladder, Random | Hydrolysis and condensation reaction pathway. conicet.gov.ariipseries.org |

| Trisilanol-POSS | Functionalized POSS, Hybrid Polymers | Reactive silanol groups for further functionalization. vt.eduresearchgate.net |

| (3-methacryloxypropyl)-trimethoxysilane | Incompletely condensed methacrylate-functionalized silsesquioxanes | Contains intramolecular cycles and reactive silanol groups. conicet.gov.ar |

The versatility of silsesquioxane chemistry allows for the incorporation of a wide range of organic functionalities. By choosing a precursor with a specific organic group (R), it is possible to tailor the properties of the resulting silsesquioxane for specific applications. mdpi.com These organic groups can be polymerizable, allowing the POSS molecule to act as a monomer, or they can possess other reactive functionalities for grafting onto polymer chains. sigmaaldrich.com

This "molecular bridging" capability enables the creation of organic-inorganic hybrid materials where the inorganic silsesquioxane core provides rigidity and thermal stability, while the organic functionalities allow for compatibility and covalent bonding with a polymer matrix. wacker.com For example, methacrylate-functionalized silsesquioxanes have been synthesized for use in dental composites and other polymer systems. conicet.gov.ar The presence of reactive organic groups can sometimes lead to incompletely condensed structures, which can be advantageous for subsequent processing and material integration. conicet.gov.ar

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. nih.gov This combination can lead to materials with synergistic properties, such as enhanced mechanical strength, thermal stability, and tailored optical or electronic properties. nih.gov Organoalkoxysilanes, including tris(trimethoxysilyl)silane derivatives, are crucial in the synthesis of these materials. mdpi.com

The sol-gel process is a versatile method for creating solid materials from a chemical solution (the "sol"). sigmaaldrich.com It is widely used for the synthesis of organic-inorganic hybrid materials. nih.gov The process involves the hydrolysis and condensation of metal alkoxide precursors, such as tris(trimethoxysilyl)silane, to form a colloidal suspension (the sol) which then gels to form a continuous network in a liquid medium (the gel). sigmaaldrich.comsisib.com

The key steps in the sol-gel process for forming hybrid networks using organoalkoxysilanes are:

Hydrolysis: The alkoxy groups of the silane are hydrolyzed in the presence of water and a catalyst (acid or base) to form reactive silanol groups (Si-OH). sigmaaldrich.com

Condensation: The silanol groups then condense with each other or with other hydrolyzed alkoxy groups to form siloxane (Si-O-Si) bonds, leading to the growth of the network. sigmaaldrich.com

The properties of the final material can be controlled by carefully managing the reaction conditions, such as the water-to-silane ratio, pH, and temperature. osti.gov The presence of an organic group on the silicon atom allows for the incorporation of organic functionality directly into the inorganic network, creating a true hybrid material. mdpi.com

| Sol-Gel Process Parameter | Influence on Hybrid Network Formation |

| Water/Silane Molar Ratio | Affects the rate of hydrolysis and the degree of crosslinking. mdpi.com |

| pH (Catalyst) | Influences the relative rates of hydrolysis and condensation. mdpi.comosti.gov |

| Temperature | Affects the reaction kinetics of both hydrolysis and condensation. mdpi.com |

| Solvent | Can influence the solubility of precursors and the morphology of the resulting network. mdpi.com |

These molecules act as a bridge between the two dissimilar materials. wacker.com The silane part of the molecule can react with hydroxyl groups on the surface of the inorganic filler, forming strong covalent bonds. nbinno.comnih.gov The organofunctional part of the molecule can then react with or entangle with the polymer matrix, creating a robust connection across the interface. nbinno.comncsu.edu This improved interfacial adhesion leads to better stress transfer from the matrix to the filler, resulting in enhanced mechanical properties such as tensile strength and modulus. ncsu.edu For example, 3-(trimethoxysilyl)propyl methacrylate (TMS) has been shown to improve the interfacial adhesion between kenaf fibers and a polymer matrix, leading to higher tensile strength. ncsu.edu Similarly, silanes have been used to improve the bond strength of composite resins to titanium metal in dental applications. nih.gov

Surface Functionalization and Tailoring of Inorganic Substrates

The ability to modify and tailor the surface properties of inorganic materials is essential for a wide range of applications, from biocompatible implants to advanced electronics. nbinno.com Silanes are widely used for the surface functionalization of substrates that possess surface hydroxyl groups, such as glass, silica, and metal oxides. nbinno.comresearchgate.net

The process of surface functionalization with silanes involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the hydroxyl groups on the substrate surface to form a stable siloxane linkage. researchgate.net This process effectively grafts the silane molecule onto the surface, exposing its organic functional group to the surrounding environment and thereby altering the surface properties. nbinno.com

The choice of the organofunctional group allows for a high degree of control over the final surface properties. For example, aminosilanes can be used to introduce positive charges and amine functionality to a surface, which is useful for the attachment of biomolecules like DNA. researchgate.net The resulting functionalized surface can exhibit altered hydrophobicity, reactivity, and biocompatibility, depending on the specific silane used. researchgate.netresearchgate.net The formation of a well-ordered, close-packed monolayer of the silane on the substrate is often desired for optimal performance. researchgate.net

Principles of Silane Coupling Agent Action

Silane coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic materials. sinosil.comsilicorex.com This function is crucial for improving the mechanical strength, adhesion, and durability of composite materials. encyclopedia.pub The general mechanism of a silane coupling agent involves a dual reactivity. silicorex.com

The molecular structure of a silane coupling agent typically includes a silicon atom bonded to both organic and hydrolyzable inorganic groups. sinosil.comsilicorex.com The hydrolyzable groups, in the case of Tris(trimethoxysilyl)silane, are the methoxy (B1213986) groups (-OCH₃). These groups can hydrolyze in the presence of water to form reactive silanol groups (Si-OH). silicorex.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). sinosil.com

Simultaneously, the organic part of the silane molecule can interact with an organic polymer matrix. This interaction can be a covalent bond, an interpenetrating network, or other physical entanglements, which enhances the compatibility and adhesion between the inorganic and organic phases. silicorex.comencyclopedia.pub This bridging effect at the interface is fundamental to the performance of composite materials, improving properties like heat resistance, weatherability, and moisture resistance. silicorex.comwikipedia.org The efficiency of the coupling action is dependent on factors such as the pH of the medium and the temperature. utwente.nl

Covalent Grafting onto Oxide Surfaces

The ability of Tris(trimethoxysilyl)silane to form covalent bonds with oxide surfaces is a key application in materials science. This process, known as silanization, modifies the surface properties of materials like glass, silica, and metal oxides. uchicago.eduohiolink.edumdpi.comnih.gov The trimethoxysilyl groups of the molecule are precursors for this surface functionalization.

The grafting process is initiated by the hydrolysis of the methoxy groups to silanols. These silanols then react with the hydroxyl groups on the oxide surface through a condensation reaction, forming strong siloxane (Si-O-Si) linkages. uchicago.edumdpi.com This results in the covalent attachment of the silane molecule to the surface. The density and uniformity of the grafted layer can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. mdpi.com

Vapor-phase grafting is an effective method to create well-defined and uniform silane layers on surfaces. uchicago.edu This technique offers advantages over solution-phase reactions by providing better control over the formation of self-assembled monolayers. uchicago.edu The surface modification of oxide materials with silanes can be used to control properties like hydrophobicity, adhesion, and biocompatibility, making it a valuable technique in the development of advanced materials for various applications, including sensors, coatings, and biomedical devices. uchicago.educhemimpex.com

Polymer Science and Polymerization Systems

Tris(trimethoxysilyl)silane and its derivatives play a significant role in polymer science, where they are used for monomeric incorporation, formation of crosslinked networks, and in photoinitiated polymerization systems.

Monomeric Incorporation into Polymeric Chains

While direct data on the monomeric incorporation of Tris(trimethoxysilyl)silane is limited, analogous compounds such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM) are known to be reactive monomers that can be incorporated into polymer chains via polymerization. researchgate.net The methacrylate group of TMSPM readily participates in free-radical polymerization, forming covalent bonds and integrating the silane functionality into the polymer backbone. researchgate.net

The incorporation of such silane monomers into a polymer chain introduces pendant trimethoxysilyl groups. These groups can then undergo hydrolysis and condensation reactions, leading to crosslinking or adhesion to inorganic surfaces. The reactivity of vinylsilane monomers is influenced by the proximity of the silicon atom to the vinyl group; when the silicon atom is distanced from the vinyl group, its reactivity in copolymerization is enhanced.

Formation of Crosslinked Polymer Networks

Silane crosslinking is a widely used method to improve the properties of polymers by creating a three-dimensional network structure. sinosil.comsisib.comchemknock.compaint.org This process enhances thermal stability, mechanical strength, and chemical resistance. The trimethoxysilyl groups of Tris(trimethoxysilyl)silane are key to its function as a crosslinking agent.

The crosslinking mechanism involves the hydrolysis of the methoxysilane groups in the presence of moisture to form silanol groups. sinosil.compaint.org These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, linking adjacent polymer chains. sinosil.compaint.org This process can be catalyzed by various compounds, including tin-based catalysts, to accelerate the curing process. paint.org The resulting crosslinked network structure restricts the movement of polymer chains, leading to improved material properties. sisib.com

Photoinitiated Polymerization Kinetics

Due to a lack of specific data on Tris(trimethoxysilyl)silane, this section will discuss the closely related compound, Tris(trimethylsilyl)silane (B43935) (TTMSS), which has been extensively studied as a co-initiator in photoinitiated polymerization.

TTMSS has been shown to be an effective co-initiator in visible-light induced free radical polymerization of methacrylate-based systems, such as those used in dental adhesives. nih.gov It can be used as a substitute for traditional amine-type co-initiators. nih.gov The polymerization kinetics are influenced by the concentration of TTMSS and the irradiation time. An increase in TTMSS concentration generally leads to an increased rate of polymerization and a higher degree of conversion of the monomer double bonds. nih.gov

In a typical two-component photoinitiator system with camphorquinone (CQ) as the photosensitizer, the addition of TTMSS can adjust the maximum polymerization rate and lead to a more homogenous network structure. nih.gov The mechanism involves the generation of silyl (B83357) radicals, which are highly reactive and efficient in initiating polymerization. nih.govnih.gov The bond dissociation energy of the Si-H bond in TTMSS is lower than that of the C-H bond in conventional amine co-initiators, leading to efficient hydrogen transfer and high reactivity. nih.gov

| Photoinitiator System | TTMSS Concentration (wt%) | Irradiation Time (s) | Degree of Conversion (%) | Max. Polymerization Rate (%/s) |

| CQ/EDMAB (Control) | 0 | 40 | 55.3 | 1.8 |

| CQ/TTMSS | 0.5 | 40 | 48.2 | 1.2 |

| CQ/TTMSS | 1.0 | 40 | 52.1 | 1.5 |

| CQ/TTMSS | 3.0 | 40 | 58.9 | 2.1 |

| CQ/TTMSS | 3.0 | 120 | 65.4 | - |

This table presents illustrative data based on studies of Tris(trimethylsilyl)silane (TTMSS) as a co-initiator in a camphorquinone (CQ) based photoinitiator system for the polymerization of a HEMA/BisGMA monomer mixture. The control system uses ethyl-4-(dimethylamino)benzoate (EDMAB). Data is adapted from findings reported in scientific literature. nih.gov

Catalysis and Catalytic Materials Development

Specific catalytic applications for Tris(trimethoxysilyl)silane are not extensively documented. However, the related compound Tris(trimethylsilyl)silane (TTMSS) has found utility in radical-based organic synthesis and photoredox catalysis, suggesting potential parallel applications. nih.gov

TTMSS is recognized as a radical-based reducing agent and a mediator of sequential radical reactions. nih.gov Its ability to generate silyl radicals under mild conditions makes it a valuable reagent in organic synthesis for reactions such as reductions and hydrosilylations. nih.gov In the realm of photoredox catalysis, TTMSS can participate in reactions initiated by visible light, offering an environmentally benign alternative to traditional tin-based reagents. nih.gov The strategic role of TTMSS in polymerization also extends to photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. nih.govrsc.org

The development of catalytic materials can also involve the use of silanes to immobilize catalysts onto solid supports. The hydrolyzable groups of the silane can anchor the molecule to a substrate, while a functional group can be used to attach a catalytically active species. This approach allows for the creation of heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recovery and reuse.

Advanced Methodologies in Organic Synthesis

The unique reactivity of the silicon-hydride bond in polysilyl-substituted silanes makes them valuable reagents in a range of advanced organic synthesis methodologies. These include the generation of radicals at specific sites within a molecule, participation in hydride transfer reactions, and facilitating complex cyclization reactions.

A key application of silyl hydrides like Tris(trimethylsilyl)silane, and by extension Tris(trimethoxysilyl)silane, is the generation of carbon-centered radicals at specific locations within a molecule. nih.gov This is typically achieved by the reaction of the silyl radical with an organic halide or another functional group that can undergo homolytic cleavage.

The process begins with the generation of the tris(silyl)silyl radical, which then abstracts a halogen atom from an alkyl or aryl halide, generating a carbon-centered radical and a silyl halide. This newly formed carbon radical can then undergo various transformations, such as addition to an alkene, cyclization, or hydrogen atom abstraction from another molecule of the silyl hydride to propagate the radical chain and yield the reduced product. The high reactivity of the silyl radical towards halogen abstraction allows for the generation of radicals under mild conditions. nih.gov

Table 2: Comparison of Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

| (CH₃)₃C-H | 96.5 |

| (CH₃)₃Si-H | 90.3 |

| Bu₃Sn-H | 74 |

| ((CH₃)₃SiO)₃Si-H (analog) | ~84 |

Data for the Tris(trimethoxysilyl)silane analog is estimated based on related structures. Source: wikipedia.org

The ability to generate radicals site-specifically is crucial for the synthesis of complex molecules, allowing for the formation of C-C bonds and the introduction of various functional groups with a high degree of control.

While silyl hydrides are well-known for their role in radical reactions, they can also function as hydride donors in ionic reactions, particularly when activated by a Lewis acid. researchgate.net In these reactions, the silane delivers a hydride ion (H⁻) to a carbocation or another electrophilic center. The efficiency of a silane as a hydride donor is related to the stability of the resulting silylium cation.

The reaction of hydrosilanes with strong acids can generate carbocations from precursors like alcohols or alkenes, which are then reduced by the silane. researchgate.net Although the reactivity of alkoxysilanes like Tris(trimethoxysilyl)silane in hydride transfer reactions can be more complex due to potential interactions of the alkoxy groups with Lewis acids, they can in principle participate in such transformations. The electron-withdrawing nature of the trimethoxysilyl groups might influence the hydride-donating ability of the central Si-H bond. More research is needed to fully elucidate the role of Tris(trimethoxysilyl)silane in complex hydride transfer reactions.

Radical cyclization is a powerful method for the construction of cyclic compounds in organic synthesis. Silyl hydrides play a pivotal role in mediating these reactions. The general strategy involves the generation of a radical at one end of a molecule containing an unsaturated moiety (e.g., an alkene or alkyne). This radical can then add intramolecularly to the unsaturated bond, forming a new ring and a new radical center. This new radical then abstracts a hydrogen atom from the silyl hydride to complete the cyclization and propagate the radical chain.

The use of Tris(trimethylsilyl)silane in such reactions is well-documented and has been shown to be highly effective for the synthesis of a variety of carbocyclic and heterocyclic systems. nih.gov The choice of the silyl hydride can influence the efficiency and stereoselectivity of the cyclization. The ability to perform these reactions under mild, neutral conditions makes them compatible with a wide range of functional groups, rendering them highly valuable in the synthesis of complex natural products and pharmaceuticals. Given the similar reactivity profile of the Si-H bond, Tris(trimethoxysilyl)silane is expected to be a competent reagent for mediating intramolecular radical cyclizations, although specific examples in the literature are scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.